molecular formula C13H9ClN2S B1614744 Benzothiazol-2-yl-(4-chloro-phenyl)-amine CAS No. 6276-78-4

Benzothiazol-2-yl-(4-chloro-phenyl)-amine

Cat. No. B1614744
CAS RN: 6276-78-4
M. Wt: 260.74 g/mol
InChI Key: SKQQXSUIQRSKIN-UHFFFAOYSA-N
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Description

“Benzothiazol-2-yl-(4-chloro-phenyl)-amine” is a chemical compound with the linear formula C15H11ClN2OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been studied extensively. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Another method involves a simple, green, and efficient synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .


Molecular Structure Analysis

The molecular structure of “Benzothiazol-2-yl-(4-chloro-phenyl)-amine” is characterized by a benzothiazole ring attached to a 4-chlorophenyl group via an amine linkage .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, they can be synthesized from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system . Another reaction involves the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .


Physical And Chemical Properties Analysis

“Benzothiazol-2-yl-(4-chloro-phenyl)-amine” has a molecular weight of 302.785 g/mol . Other physical and chemical properties are not available in the search results.

Scientific Research Applications

Antibacterial Activity

Benzothiazole derivatives have been synthesized and evaluated for their antibacterial properties. The compound’s structure allows for the creation of various derivatives that can be tested against both Gram-positive and Gram-negative bacteria. For instance, derivatives linked to 1,2,3-triazoles have shown moderate to good activity against bacterial strains such as S. aureus, B. subtilis, E. coli, and K. pneumoniae .

Antimicrobial Properties

The antimicrobial activity of benzothiazole compounds extends beyond just antibacterial properties. They have been found to possess significant inhibitory activity against the growth of various bacterial strains. This makes them potential candidates for the development of new antimicrobial agents .

Cancer Research

Benzothiazole derivatives have been explored for their potential use in cancer research. Some compounds have been synthesized and evaluated for cytotoxicity against cancer cell lines, such as the breast cancer cell line MCF-7. This research could lead to the development of new therapeutic agents for treating cancer .

Drug Synthesis

The benzothiazole moiety is a key component in the synthesis of various drugs. It has been incorporated into the structure of several marketed drugs, demonstrating its importance in medicinal chemistry. Drugs such as Riluzole and Pramipexole contain benzothiazole rings, highlighting the compound’s versatility in drug design .

Agricultural Applications

Benzothiazole derivatives have also found applications in agriculture. The triazole nucleus, to which benzothiazole can be linked, is important for the development of compounds used in agriculture. These derivatives can serve as antifungal, antiparasitic, and anti-malarial agents, contributing to the protection of crops and livestock .

Bioactive Molecule Design

The benzothiazole scaffold is pervasive in vital bioactive molecules. Its derivatives have been shown to exhibit a variety of biological properties, including antioxidant, anti-inflammatory, and analgesic effects. This makes benzothiazole a valuable moiety for designing new broad-spectrum pharmacophores .

Safety and Hazards

The safety and hazards of “Benzothiazol-2-yl-(4-chloro-phenyl)-amine” are not explicitly mentioned in the search results. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

properties

IUPAC Name

N-(4-chlorophenyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQQXSUIQRSKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284028
Record name Benzothiazol-2-yl-(4-chloro-phenyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzothiazol-2-yl-(4-chloro-phenyl)-amine

CAS RN

6276-78-4
Record name NSC34955
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzothiazol-2-yl-(4-chloro-phenyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 1.7 g (10 mmol) 2-chloro-1,3-benzothiazole and 2.6 g (10 mmol) 4-chloroaniline in 20 ml acetic acid was heated to 110° C. for 3 h. The reaction mixtures was diluted with 200 ml water and the resulting mixture was extracted with 3×150 ml ethyl acetate. The combined organic phases were washed with 2×100 ml water, dried with MgSO4, filtered and evaporated to dryness. The residue was recrystallysed from a mixture of hexane/ethyl acetate to yield 1.4 g (54%) of the title compound.
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54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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